N,N-Dimethyl-1,3-propanediamine Dihydrochloride
Overview
Description
N,N-Dimethyl-1,3-propanediamine Dihydrochloride: is a chemical compound with the molecular formula C5H16Cl2N2. It is a derivative of 1,3-propanediamine where both amine groups are substituted with methyl groups, and it is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dimethylaminopropionitrile: The compound can be synthesized by hydrogenating dimethylaminopropionitrile in the presence of a catalyst such as Raney nickel.
Direct Methylation: Another method involves the direct methylation of 1,3-propanediamine using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.
Industrial Production Methods: In industrial settings, the hydrogenation method is preferred due to its high yield and efficiency. The process involves continuous flow reactors and the use of robust catalysts to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-1,3-propanediamine Dihydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a hardener in epoxy resins in the plastics industry .
Biology:
- Utilized in the preparation of biologically active molecules and pharmaceuticals.
Medicine:
- Employed in the synthesis of drugs and therapeutic agents.
Industry:
- Used as a cross-linking agent for cellulose fibers in the paper industry.
- Functions as an anti-shrinking agent for leather .
Mechanism of Action
Molecular Targets and Pathways: N,N-Dimethyl-1,3-propanediamine Dihydrochloride exerts its effects primarily through its ability to act as a nucleophile in various chemical reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The compound’s mechanism of action involves the donation of electron pairs from the nitrogen atoms to electrophilic sites, leading to the formation of stable products .
Comparison with Similar Compounds
- N,N-Dimethylethylenediamine
- N,N-Diethyl-1,3-propanediamine
- N,N-Dimethyltrimethylenediamine
Uniqueness: N,N-Dimethyl-1,3-propanediamine Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a balance of nucleophilicity and steric hindrance, making it suitable for a wide range of applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-7(2)5-3-4-6;/h3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQGLHSWQWXAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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